![molecular formula C6H4FNO2 B2704274 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde CAS No. 917391-98-1](/img/structure/B2704274.png)
5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde
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Overview
Description
5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a chemical compound with the molecular formula C6H4FNO2 . It has a molecular weight of 141.1 . The IUPAC name for this compound is 5-fluoro-2-hydroxynicotinaldehyde .
Molecular Structure Analysis
The InChI code for 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde is 1S/C6H4FNO2/c7-5-1-4(3-9)6(10)8-2-5/h1-3H,(H,8,10) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
New Synthesis Approaches
- Synthesis of 3-Fluoropyrroles: A method for preparing various new 3-fluorinated pyrroles from corresponding precursors via electrophilic alpha,alpha-difluorination and dehydrofluorination was developed. This demonstrates the utility of fluorinated precursors in synthesizing heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Surmont et al., 2009).
Fluorescence Studies
- Fluorescence of Dihydropyridine Derivatives: The study on 1,4-dihydropyridine derivatives relevant to age pigments showed high fluorescence intensity, indicating potential applications in fluorescent probes or materials science. The findings emphasized the importance of aldehyde groups at specific positions for fluorescence, suggesting a pathway for designing fluorescent markers or materials (Kikugawa et al., 1987).
Catalytic Processes
- Aerobic Alcohol Oxidation: A study presented an organocatalytic system for aerobic alcohol oxidation utilizing 5-Fluoro-2-azaadamantane N-oxyl, highlighting the role of fluorinated compounds in catalysis. This work could influence the development of sustainable and efficient catalytic processes in organic synthesis (Shibuya et al., 2011).
Drug Synthesis and Antimicrobial Activities
- Synthesis of Antimicrobial Compounds: Research on the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and their evaluation for antimicrobial activities showcases the potential of fluorinated compounds in the development of new antimicrobial agents. This indicates the role of such compounds in medicinal chemistry for creating new therapies (Bayrak et al., 2009).
Material Science Applications
- High Fluorescence Quantum Yield Carbon Dots: A study showed that organic fluorophores are the main fluorescence origins in carbon dots with high fluorescence quantum yields. This research has implications for the development of fluorinated materials for use in imaging, sensing, and optoelectronic devices (Shi et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .
properties
IUPAC Name |
5-fluoro-2-oxo-1H-pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-1-4(3-9)6(10)8-2-5/h1-3H,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUMDBIPWUSHGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde |
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